molecular formula C20H13N5O6 B11522973 N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide

Cat. No.: B11522973
M. Wt: 419.3 g/mol
InChI Key: UIKSNDMKLKGLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole-pyridine intermediate. This intermediate is then coupled with a nitrobenzamide derivative under specific conditions to form the final product.

  • Step 1: Synthesis of Oxazole-Pyridine Intermediate

      Reagents: 2-methyl-5-aminopyridine, glyoxal

      Conditions: Reflux in ethanol, followed by cyclization with acetic anhydride

  • Step 2: Coupling with Nitrobenzamide

      Reagents: 2,4-dinitrobenzoyl chloride, oxazole-pyridine intermediate

      Conditions: Base (e.g., triethylamine) in dichloromethane, room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro groups can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride

Major Products

    Oxidation: Formation of carboxylic acids or quinones

    Reduction: Formation of amines from nitro groups

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide
  • 2-Chloro-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-nitrobenzamide
  • N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-nitrofuran-2-carboxamide

Uniqueness

This compound stands out due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13N5O6

Molecular Weight

419.3 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,4-dinitrobenzamide

InChI

InChI=1S/C20H13N5O6/c1-11-4-5-12(20-23-18-17(31-20)3-2-8-21-18)9-15(11)22-19(26)14-7-6-13(24(27)28)10-16(14)25(29)30/h2-10H,1H3,(H,22,26)

InChI Key

UIKSNDMKLKGLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.